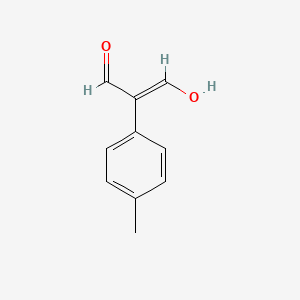
3-Hydroxy-2-(p-tolyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(p-tolyl)acrylaldehyde is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is characterized by the presence of both electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(p-tolyl)acrylaldehyde typically involves the aldol condensation of p-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar aldol condensation reactions with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(p-tolyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-(p-tolyl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various bioactive compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-melanoma activity, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(p-tolyl)acrylaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-melanoma activity is linked to the inhibition of the p38 pathway, leading to apoptosis in melanoma cells . The compound’s electrophilic and nucleophilic centers allow it to interact with various biological molecules, influencing cellular processes .
Comparison with Similar Compounds
Cinnamaldehyde: Shares structural similarities but differs in its biological activity and applications.
Benzaldehyde: Another aromatic aldehyde with distinct chemical properties and uses.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde, leading to different reactivity and applications.
Uniqueness: 3-Hydroxy-2-(p-tolyl)acrylaldehyde is unique due to its combination of electrophilic and nucleophilic centers, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
53868-45-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3 |
InChI Key |
FKRKKHBTIIWVGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CO)C=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















